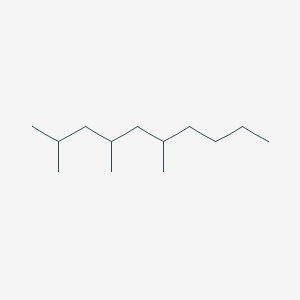

2,4,6-Trimethyldecane

描述

Classification and Structural Context within Branched Alkanes

2,4,6-Trimethyldecane is an acyclic saturated hydrocarbon, classified specifically as a branched alkane. nih.govnewworldencyclopedia.org Its molecular structure consists of a ten-carbon backbone, which defines it as a decane (B31447), substituted with three methyl groups at the second, fourth, and sixth carbon positions. nih.govnist.gov This structural arrangement gives it the chemical formula C₁₃H₂₈, identical to its various isomers but distinct in its spatial configuration and resultant physical properties. nih.govnist.gov

Alkanes are characterized by single bonds between carbon atoms (C-C) and between carbon and hydrogen atoms (C-H). newworldencyclopedia.org The parent structure, decane, is a straight-chain alkane. The introduction of methyl groups in this compound creates a more complex, branched architecture. This branching influences its physical characteristics, such as boiling point and viscosity, when compared to its straight-chain counterpart, n-decane, and other isomers like 2,2,3-trimethyldecane (B1670045) or 2,6,7-trimethyldecane. cymitquimica.comnih.gov The specific placement of the methyl groups along the decane chain is crucial for its unique identification and differentiates it from other trimethyldecane isomers found in nature and industrial products. nih.govncat.edu

Below is a table detailing some of the computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ | nih.govnist.gov |

| Molecular Weight | 184.36 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Registry Number | 62108-27-4 | nih.govnist.gov |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Octanol/Water Partition Coefficient (logP) | 6.4 | nih.gov |

Table 1: Physicochemical Properties of this compound. Data sourced from computational models and chemical databases.

Historical Perspective and Emerging Significance of Alkane Volatiles

Historically, alkanes were termed "paraffins" (from the Latin parum affinis, meaning "little affinity") due to their perceived low reactivity. wikipedia.org They were primarily viewed as a molecular framework for more reactive functional groups or as simple components of fuels and lubricants. newworldencyclopedia.org However, with advancements in analytical techniques like gas chromatography-mass spectrometry (GC-MS), the role of alkanes as volatile organic compounds (VOCs) has become a significant area of research. ncat.eduethz.ch

This shift in perspective has highlighted the importance of specific alkanes, including branched variants like this compound. These compounds are now recognized as metabolites produced by a wide range of organisms. ebi.ac.uk Research has identified this compound as a metabolite in bacteria, fungi, plants, and humans. nih.govebi.ac.uk For instance, it has been detected in the volatile profiles of fungi such as Chaetomium globosum and the medicinal fungus Ophiocordyceps sinensis. researchgate.netresearchgate.net It is also recognized as a plant metabolite in species like Zingiber barbatum. ebi.ac.uk

The emerging significance of alkane volatiles is particularly evident in the field of medical diagnostics, where they are investigated as potential biomarkers in exhaled breath. nih.govwjgnet.com Several trimethyldecane isomers have been noted in studies distinguishing asthma phenotypes, indicating that these compounds may reflect underlying physiological or pathological processes. nih.govwjgnet.com The presence of these compounds in the environment and their contribution to the chemical profiles of foods and commercial products further underscore their growing importance in contemporary science. mdpi.comnespurban.edu.au

Research Gaps and Motivations for Comprehensive Investigation of this compound

Despite its detection in various biological and environmental systems, a comprehensive understanding of this compound remains incomplete, presenting several research gaps. While it has been identified as a metabolite, its specific biosynthetic pathways and precise biological functions within organisms are largely unknown. ebi.ac.uk For example, its role in the chemical ecology of the fungi and plants that produce it has yet to be elucidated.

The presence of this compound and its isomers in human breath is a strong motivator for further investigation into its potential as a non-invasive biomarker for diseases like asthma or other metabolic conditions. ebi.ac.uknih.govwjgnet.com However, current studies often group it with other branched alkanes, and research is needed to isolate the specific contribution and diagnostic value of the 2,4,6-isomer. nih.gov

Furthermore, while the compound has been identified as a component in complex hydrocarbon mixtures like aviation fuels, its specific impact on fuel properties and combustion chemistry is not well-defined. ncat.edu A more thorough characterization of its physical and chemical properties, such as its precise boiling point and heat of vaporization, is required for engineering and industrial applications. chemeo.com The primary motivation for a comprehensive investigation is, therefore, to bridge these gaps: to define its biological role, validate its utility as a biomarker, and understand its chemical behavior to unlock its full potential in science and technology.

The table below summarizes some of the documented occurrences of this compound as a volatile organic compound.

| Source Organism/Matrix | Field of Study | Reference |

| Homo sapiens (Human) | Metabolomics / Breath Analysis | ebi.ac.ukwjgnet.com |

| Chaetomium globosum (Fungus) | Natural Product Chemistry | researchgate.net |

| Ophiocordyceps sinensis (Fungus) | Metabolomics | ebi.ac.uk |

| Bacillus amyloliquefaciens (Bacterium) | Microbiology / Metabolomics | ebi.ac.uk |

| Zingiber barbatum (Plant) | Phytochemistry | ebi.ac.uk |

Table 2: Documented Occurrences of this compound as a Volatile Metabolite.

Structure

3D Structure

属性

分子式 |

C13H28 |

|---|---|

分子量 |

184.36 g/mol |

IUPAC 名称 |

2,4,6-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-7-8-12(4)10-13(5)9-11(2)3/h11-13H,6-10H2,1-5H3 |

InChI 键 |

NPHSALVLRUCAFH-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC(C)CC(C)C |

规范 SMILES |

CCCCC(C)CC(C)CC(C)C |

产品来源 |

United States |

Ii. Advanced Structural Characterization and Stereochemical Considerations

Elucidation of Molecular Architecture and Isomeric Forms of 2,4,6-Trimethyldecane

This compound is a saturated acyclic hydrocarbon, classified as a branched alkane. nih.govchemicalbook.com Its molecular formula is C13H28, with a molecular weight of approximately 184.36 g/mol . nih.govnist.gov The fundamental structure consists of a ten-carbon decane (B31447) chain substituted with three methyl groups at the second, fourth, and sixth carbon positions. nih.gov This specific arrangement of methyl branches gives rise to multiple stereocenters, leading to the existence of several stereoisomers.

The carbon atoms at positions 2, 4, and 6 are chiral centers, as each is bonded to four different groups. Consequently, this compound can exist in 2^3 = 8 possible stereoisomeric forms. These stereoisomers are pairs of enantiomers and sets of diastereomers. The specific spatial arrangement of the methyl groups at these chiral centers defines the absolute configuration (R or S) of each stereoisomer. The relationship between these isomers can be complex, involving pairs that are non-superimposable mirror images (enantiomers) and pairs that are not mirror images of each other (diastereomers).

Conformational Analysis and Energetic Profiles of this compound Stereoisomers

The three-dimensional shape and energy of this compound stereoisomers are determined by the rotational possibilities around the numerous carbon-carbon single bonds. This conformational flexibility results in a complex potential energy surface for each stereoisomer. The relative energies of different conformations are influenced by steric interactions between the methyl groups and the decane backbone.

Staggered conformations are generally lower in energy than eclipsed conformations. However, within the staggered conformations, gauche interactions between adjacent methyl groups or between a methyl group and a portion of the carbon chain can introduce steric strain, increasing the energy of that conformer. The most stable conformation for any given stereoisomer will be the one that minimizes these steric repulsions.

The energetic profiles of the different stereoisomers will also vary. Diastereomers, by definition, have different physical properties, including their heats of formation and Gibbs free energies. These differences arise from the distinct spatial arrangements of the methyl groups, which lead to varying degrees of intramolecular strain. For example, a stereoisomer where two or more methyl groups are forced into close proximity due to their specific configuration (e.g., a syn-axial relationship in a cyclohexane-like conformation of a portion of the chain) will have a higher energy profile than a stereoisomer where the methyl groups are more spatially separated. Computational chemistry methods are often employed to model these complex conformational landscapes and predict the relative stabilities of the various stereoisomers.

Spectroscopic Fingerprinting Techniques for this compound Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Branching Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and local chemical environments of atoms in this compound.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are highly dependent on their local environment, including the degree of substitution. The methyl carbons will appear at distinct chemical shifts from the methylene (B1212753) (CH₂) and methine (CH) carbons of the decane backbone. The presence of methyl branches creates unique chemical shifts for the carbons in the main chain near the branching points due to α, β, and γ substitution effects. For instance, carbons directly bonded to a methyl group (α-effect) and those one or two bonds away (β- and γ-effects) will have their resonances shifted in predictable ways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. uni-siegen.de For this compound, the spectra are dominated by vibrations characteristic of alkanes.

The IR spectrum will show strong absorption bands corresponding to C-H stretching vibrations typically in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups will appear in the 1350-1470 cm⁻¹ range. The presence of the gem-dimethyl group at the 2-position might show a characteristic doublet in this region.

Raman spectroscopy provides complementary information. While C-H stretching vibrations are also observed, skeletal C-C stretching and bending vibrations are often more prominent in the Raman spectrum. researchgate.net The selection rules for IR and Raman spectroscopy are different; IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. libretexts.org For a molecule with low symmetry like this compound, many vibrations will be active in both IR and Raman spectra. However, their relative intensities can differ significantly, aiding in a more complete vibrational assignment. The specific frequencies and patterns in the fingerprint region (below 1500 cm⁻¹) are unique to the particular stereoisomer, although resolving these differences can be challenging due to the conformational flexibility of the molecule.

Iii. Synthetic Methodologies and Mechanistic Organic Chemistry

Strategies for the Chemical Synthesis of Branched Alkanes Relevant to 2,4,6-Trimethyldecane

The synthesis of specific branched alkanes requires precise control over the formation of the carbon skeleton and the placement of substituents.

Synthesizing a molecule with multiple stereocenters like this compound necessitates stereoselective and regioselective methods to control the three-dimensional arrangement of atoms.

Grignard Reactions: A common strategy for building branched carbon skeletons involves the use of Grignard reagents. plymouth.ac.uk For instance, a C19 H-branch alkane was successfully synthesized by reacting a Grignard reagent with a carbonyl compound to produce a tertiary alcohol. plymouth.ac.uk This alcohol was subsequently dehydrated to form an alkene, which was then hydrogenated to yield the final branched alkane. plymouth.ac.uk This multi-step approach allows for the controlled assembly of the carbon backbone.

Wittig Reactions: The Wittig reaction is another powerful tool for carbon-carbon bond formation. It has been used to authenticate branched aliphatic alkanes found in geological sediments by synthesizing reference compounds. plymouth.ac.uk

Johnson-Claisen Rearrangement: For creating specific stereochemistry, rearrangements like the Johnson-Claisen reaction can be employed. This method was used in a synthetic approach to 3,4,7,8-tetramethyldecane, a symmetrical branched alkane, by reacting crotyl alcohol with triethylorthopropionate to form an ester with controlled stereochemistry. stackexchange.com

Copper-Catalyzed Protoborylation: Modern catalytic methods offer high regioselectivity. For example, a copper-catalyzed protoborylation of 1,4-diynes has been developed to produce branched alkenylboron compounds, which are versatile intermediates for further transformations. ustc.edu.cn

These synthetic strategies are often part of a multi-step process, as illustrated in the general synthesis of a C19 H-branch alkane.

Table 1: General Synthetic Route for H-Branch Alkanes

| Step | Reaction Type | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Grignard Reaction | Grignard Reagent + Carbonyl Compound | Tertiary Alcohol | Carbon skeleton formation plymouth.ac.uk |

| 2 | Dehydration | Tertiary Alcohol | Alkene | Introduction of a double bond for subsequent hydrogenation plymouth.ac.uk |

The final steps in synthesizing branched alkanes often involve hydrogenation to saturate the carbon chain and alkylation to introduce methyl groups.

Catalytic Hydrogenation: This is a fundamental reaction in organic synthesis where alkenes are reduced to alkanes. jove.com The reaction typically uses a transition-metal catalyst, such as palladium, platinum, or nickel, and molecular hydrogen (H₂). jove.com The process occurs on the surface of the metal catalyst, where H₂ is adsorbed and its bond is cleaved. jove.com The alkene then complexes with the surface, and two hydrogen atoms are added sequentially to the same face of the double bond (syn addition). jove.com For the synthesis of branched alkanes, alkenes created via methods like dehydration of alcohols are hydrogenated to yield the final saturated product. plymouth.ac.uk The choice of catalyst can influence the stereochemical outcome, especially with cyclic precursors. acs.org For example, using different rhodium or platinum-based catalysts for the hydrogenation of 4-tert-butyl-methylenecyclohexane can lead to different ratios of cis and trans isomers. acs.org

Alkylation Reactions: Alkylation is the transfer of an alkyl group from one molecule to another and is a key process for constructing branched hydrocarbons. wikipedia.org In the petroleum industry, alkylation is used to produce high-octane gasoline by reacting isobutane (B21531) with olefins. wikipedia.orgmt.com In a laboratory setting, several methods are available:

Friedel-Crafts Alkylation: This classic reaction uses a Lewis acid catalyst, like AlCl₃, to alkylate aromatic rings. mt.com While typically applied to arenes, related principles can be adapted for alkanes under specific conditions.

Organometallic Reagents: Nucleophilic alkylating agents, such as organolithium and Grignard reagents, can add to electron-deficient carbons, forming new carbon-carbon bonds. wikipedia.org

Lewis Acid-Induced Hydro-alkylation: A newer method involves the reaction of alkenes with alkyl chloroformates in the presence of a Lewis acid like ethylaluminum sesquichloride (Et₃Al₂Cl₃). researchgate.net This process allows for the formation of saturated, alkyl-branched products from unsaturated fatty acids. researchgate.net

Investigation of Chemical Reactivity and Transformation Pathways of this compound

As a saturated hydrocarbon, this compound is generally unreactive. wou.edu Its chemistry is dominated by reactions that can overcome the high activation energy required to break strong, nonpolar C-C and C-H bonds, such as combustion, radical substitution, and pyrolysis at high temperatures. wou.edu

While resistant to many reagents, branched alkanes can be oxidized under specific conditions. evitachem.com

Autoxidation: At high temperatures, branched alkanes undergo autoxidation in the presence of oxygen. A study on pristane (B154290) (2,6,10,14-tetramethylpentadecane), a similar branched alkane, at 170 °C showed that radical attack on tertiary hydrogens is significantly faster than on secondary hydrogens. researchgate.net The primary products are tertiary alcohols, with further reactions of tertiary alkoxyl radicals leading to fragmentation and the formation of smaller alkanes. researchgate.net

Controlled Oxidation: Using strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the structure of the alkane. evitachem.com The tertiary carbons in branched alkanes are particularly susceptible to oxidation due to the stability of the resulting tertiary radical or carbocation intermediates. researchgate.net Derivatization techniques, such as silylation, are often used to identify the resulting hydroxyl groups and their positions. researchgate.net

Table 2: Common Oxidation Products of Branched Alkanes

| Oxidizing Agent | Reaction Conditions | Major Product Types |

|---|---|---|

| O₂ (Air) | High Temperature (e.g., 170 °C) | Tertiary Alcohols, Fragmentation Products (smaller alkanes, ketones) researchgate.net |

The most characteristic reaction of alkanes is free-radical substitution, typically halogenation. masterorganicchemistry.com

Mechanism: This reaction proceeds via a chain mechanism involving three steps: initiation, propagation, and termination. savemyexams.comscience-revision.co.ukchemistrystudent.com

Initiation: Ultraviolet (UV) light or heat provides the energy to break the halogen-halogen bond homolytically, forming two highly reactive halogen radicals. science-revision.co.ukchemistrystudent.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. soran.edu.iq This alkyl radical then reacts with a halogen molecule (e.g., Cl₂ or Br₂) to form the halogenated alkane and another halogen radical, which continues the chain. science-revision.co.uksoran.edu.iq

Termination: The reaction stops when two radicals combine to form a stable, non-radical molecule. chemistrystudent.com

Selectivity: In alkanes with different types of hydrogen atoms (primary, secondary, tertiary), the halogen radical shows selectivity. For this compound, there are primary, secondary, and tertiary C-H bonds. Bromination is highly selective for the most substituted carbon, favoring the formation of tertiary alkyl bromides due to the stability of the tertiary radical intermediate. masterorganicchemistry.com Chlorination is less selective and yields a mixture of products. masterorganicchemistry.com The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary.

At high temperatures and in the absence of oxygen, alkanes undergo thermal decomposition or cracking, breaking down into smaller, more volatile hydrocarbons. evitachem.com

Mechanism: Thermal cracking proceeds through a free-radical mechanism. uregina.ca The initiation step involves the fission of a C-C bond, which has a lower bond energy than a C-H bond, to form two alkyl radicals. uregina.ca These radicals then undergo a series of propagation steps, including hydrogen abstraction and β-scission, where the radical breaks a C-C bond one position away from the radical center, producing an alkene and a smaller alkyl radical. uregina.ca

Product Distribution: The product distribution depends on the structure of the alkane and the reaction conditions. The cracking of n-decane favors the formation of C4, C5, and C6 products, though smaller molecules are also formed. researchgate.net Branched alkanes like this compound have different cracking reactions and stabilities compared to their linear isomers. researchgate.net Plasma cracking of n-decane has been shown to produce a range of smaller alkanes and alkenes, with the product distribution being influenced by factors like voltage and frequency. hfcas.ac.cn Catalytic cracking, often using zeolites like H-ZSM-5, typically occurs at lower temperatures than thermal cracking and leads to different product distributions, with a higher yield of propylene (B89431) and butene compared to the ethylene-rich products of thermal cracking. mdpi.com

Iv. Natural Occurrence and Environmental Distribution Research

Biosynthesis and Occurrence of 2,4,6-Trimethyldecane in Biological Systems

This compound is recognized as a metabolite in bacteria, fungi, plants, and humans. acs.orgnist.gov While the specific biosynthetic pathways leading to this branched-chain alkane are not extensively detailed in the literature, the formation of similar branched hydrocarbons in microorganisms is known to occur, often diverging from fatty acid or polyketide synthesis pathways. nist.gov

The metabolomes of various microorganisms feature this compound, highlighting its role as a microbial VOC. Research has identified this compound in several species of fungi and bacteria. For instance, it is listed as a metabolite produced by fungi such as Aspergillus flavus and Fusarium verticillioides found on maize, as well as Trichoderma longibrachiatum and the entomopathogenic fungus Ophiocordyceps sinensis. nist.govchemeo.com

In the bacterial domain, this compound has been detected as a metabolite of Bacillus amyloliquefaciens and has been found in the cell lysate of Escherichia coli. nist.gov The compound's presence extends to the human gut microbiome, as evidenced by its detection in human feces, suggesting it is a product of metabolic processes within the complex microbial community of the intestine. nist.govbritannica.com

Table 1: Documented Microbial Sources of this compound

| Kingdom | Species | Context/Strain | Reference(s) |

| Fungi | Aspergillus flavus | VOC from culture on cracked maize | chemeo.com |

| Fusarium verticillioides | VOC from culture on cracked maize | chemeo.com | |

| Trichoderma longibrachiatum | Strain TR97 | nist.gov | |

| Ophiocordyceps sinensis | Fungal metabolite | nist.gov | |

| Bacteria | Bacillus amyloliquefaciens | Strain L3 | nist.gov |

| Escherichia coli | Strain K-12 substr. DH10B | nist.gov | |

| Microbiome | Human Gut Microbiota | Found in feces | britannica.com, nist.gov |

This compound is a component of the volatile organic compound profiles of various plants. nih.gov

Bitter Gourd Leaves: Analysis of the ether extract from the leaves of bitter gourd (Momordica charantia) has identified this compound as a constituent. mdpi.com In one study, it accounted for approximately 2.02% of the total peak area in the gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com

Chestnut Honey: While this compound itself has not been prominently reported in chestnut honey, closely related isomers have been identified. Specifically, studies on the volatile composition of chestnut honey have detected the presence of 2,5,6-trimethyldecane (B1670050). researchgate.nethebmu.edu.cn This indicates that branched alkanes are part of the complex aroma and flavor profile of this food product, likely derived from the plant nectar or processed by the bees. hebmu.edu.cn

Table 2: Identification of this compound and Related Isomers in Plant-Derived Products

| Product | Compound Identified | Method/Finding | Reference(s) |

| Aromatic Rice | This compound | Identified as a VOC via HS-SPME-GC-MS. wikipedia.org | wikipedia.org, , inspenet.com |

| Bitter Gourd Leaves | This compound | Identified in ether extract with a relative content of 2.02%. mdpi.com | mdpi.com |

| Chestnut Honey | 2,5,6-Trimethyldecane | Identified as a volatile component via GC-MS. researchgate.net | researchgate.net, hebmu.edu.cn |

Research into insect-related volatiles has detected trimethyldecane isomers in contexts of parasitism and chemical communication. The fungus Ophiocordyceps sinensis, which is parasitic to insects, produces a range of volatile compounds. hebmu.edu.cn Studies analyzing the fungus, its insect hosts (Thitarodes spp.), and the final Chinese cordyceps product have found that alkanes are dominant volatile components, with 2,5,6-trimethyldecane being particularly abundant in both the fungus and the insect pupae. hebmu.edu.cnosti.gov

While not an insect, research on the storage mite Chortoglyphus arcuatus has shown that these arthropods use a structurally related compound, (4R,6R,8R)-4,6,8-trimethyldecan-2-one, as an aggregation pheromone. tudelft.nl The biosynthesis of this ketone follows a polyketide/fatty acid-type pathway, suggesting a potential route for the formation of similar branched carbon skeletons in arthropods. tudelft.nl

Presence and Behavior of this compound in Environmental Compartments

Beyond its biological origins, this compound is also found in the environment as a result of industrial and anthropogenic activities, primarily related to fossil fuels.

This compound is a type of branched-chain alkane, also known as an iso-paraffin. psu.edu Hydrocarbons of this class are known constituents of crude oil and the various products refined from it. nih.govdergipark.org.tr Specifically, this compound has been identified as a component in aviation fuels. ncat.edu The distillation requirements for jet fuels, such as Jet A, allow for a range of hydrocarbon compounds, and detailed chemical characterization has confirmed the presence of various trimethyldecane isomers, including this compound, in these complex mixtures. nist.govncat.edu

The combustion of fossil fuels is a major anthropogenic source of a wide array of VOCs. wikipedia.orgmdpi.com During the burning of fuels like gasoline and diesel, which contain this compound and other hydrocarbons, incomplete combustion leads to the release of unburned fuel components and the formation of new compounds. wikipedia.org Therefore, this compound can enter the atmosphere as a component of emissions from sources such as vehicle exhaust and power plants. These emissions contribute to the complex mixture of organic pollutants in the air, which can participate in atmospheric chemical reactions, such as the formation of ground-level ozone. acs.org

Environmental Fate and Biodegradation Studies of Branched Alkanes

The environmental fate of alkanes, major components of crude oil and petroleum products, is largely dictated by microbial degradation. researchgate.net While linear alkanes are readily metabolized by a wide array of microorganisms, branched alkanes, including this compound, exhibit greater resistance to microbial attack due to their structural complexity. frontiersin.orguni-greifswald.de The hierarchy of biodegradability generally places n-alkanes as the most susceptible, followed by branched alkanes, low molecular weight aromatics, and cycloalkanes. uni-greifswald.de This recalcitrance can lead to the accumulation of branched-chain hydrocarbons during the bioremediation of oil-polluted sites. uni-greifswald.de

The structural features of branched alkanes, such as methyl groups, can sterically hinder the enzymatic machinery of microorganisms, impeding both cellular uptake and metabolic oxidation. researchgate.netuni-greifswald.de However, numerous microbial species have evolved specialized enzymatic systems to overcome these challenges. Hydrocarbonoclastic bacteria (HCB) are a key group of microorganisms highly specialized for hydrocarbon degradation, playing a crucial role in the removal of these compounds from the environment. frontiersin.org Genera such as Alcanivorax, Pseudomonas, Rhodococcus, Mycobacterium, and various fungi and yeasts are known to degrade branched alkanes. researchgate.netfrontiersin.orgbg.ac.rs

Aerobic Biodegradation

Under aerobic conditions, the primary mechanism for initiating alkane degradation is oxidation by monooxygenase or dioxygenase enzymes, which introduce oxygen atoms into the hydrocarbon, making it more reactive and accessible to further metabolic pathways. researchgate.net For branched alkanes, this initial attack is critical. Studies on the highly branched isoprenoid alkanes pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) have provided significant insights. For instance, a coryneform soil bacterium was found to metabolize pristane, producing metabolites like 4,8,12-trimethyltridecanoic acid, indicating that complex metabolic pathways are involved. nih.gov

Research has demonstrated that some bacteria can efficiently degrade even multiply branched alkanes. Mycobacterium fortuitum and Mycobacterium ratisbonense have been shown to utilize squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), a highly branched C30 alkane, as a sole source of carbon and energy. nih.gov The degradation pathway is proposed to involve β-oxidation, a common process in fatty acid metabolism. nih.gov

The degradation efficiency is highly dependent on the microbial species and environmental conditions. A psychrotrophic (cold-adapted) Rhodococcus sp. (strain Q15) isolated from hydrocarbon-contaminated soil demonstrated the ability to degrade a range of linear (C10 to C21) and branched alkanes present in diesel fuel at a low temperature of 5°C. asm.orgasm.org However, in some studies, isoprenoids like pristane and phytane showed resistance to degradation by this strain. asm.org

Anaerobic Biodegradation

In the absence of oxygen, the degradation of branched alkanes is also possible but proceeds through different biochemical mechanisms. Methanogenic degradation has been observed in high-temperature petroleum reservoirs. nih.gov Studies using iso-C9 alkanes (2-methyl, 3-methyl, and 4-methyloctane) as substrates showed significant methane (B114726) production over a 367-day incubation period. nih.gov The proposed mechanism involves the activation of the alkane via addition to fumarate (B1241708), a process catalyzed by enzymes such as alkylsuccinate synthase (AssA). nih.gov This pathway was supported by the detection of iso-C9-like alkylsuccinate intermediates and the amplification of the assA gene from the microbial consortia. nih.gov The process often involves syntrophic relationships, where bacteria like Thermoacetogenium spp. and methanogens such as Methanothermobacter spp. work together to break down the hydrocarbons. nih.gov

Environmental Factors Influencing Biodegradation

Several environmental factors can influence the rate and extent of branched alkane biodegradation.

Sunlight: In marine environments, sunlight can play a dual role. While photooxidation is a major degradation pathway for aromatic hydrocarbons, it has been shown to inhibit the biodegradation of the branched alkanes pristane and phytane. utexas.edu In one study, these compounds were almost completely depleted in dark experimental conditions but showed little to no degradation in treatments exposed to light, suggesting that sunlight may inhibit the specific bacteria responsible for their degradation. utexas.edu

Temperature: Low temperatures, characteristic of arctic or deep-sea environments, generally slow down biodegradation rates. asm.org However, psychrophilic and psychrotrophic microorganisms are adapted to these conditions and can effectively degrade hydrocarbons, including some branched alkanes. asm.org

Nutrient Availability: Bioremediation efforts often involve biostimulation with nutrients to enhance microbial activity. In a study of petroleum-contaminated groundwater, the bioaugmentation with hydrocarbon-degrading consortia and biostimulation with nutrients led to over 95% degradation of isoprenoids (pristane and phytane) after 60 days. bg.ac.rs

The following tables summarize key research findings on the biodegradation of branched alkanes.

Table 1: Microbial Degradation of Branched Alkanes

| Microbial Genus/Group | Substrate(s) | Key Findings & Conditions | Reference(s) |

| Alcanivorax | Branched alkanes, Phytane, Pristane | Efficiently degrades various branched alkanes; specific enzymes (P450, alkB) are induced by isoprenoids. | frontiersin.org |

| Mycobacterium | Squalane, Pristane, Phytane | Capable of degrading highly branched alkanes like squalane as a sole carbon source. | bg.ac.rsnih.gov |

| Rhodococcus | Diesel fuel (branched alkanes), Pristane, Phytane | Psychrotrophic strains can degrade some branched alkanes at low temperatures (5°C), though pristane and phytane can be recalcitrant. | bg.ac.rsasm.orgasm.org |

| Methanogenic Consortia (Thermoacetogenium, Methanothermobacter) | iso-C9 Alkanes (e.g., 2-methyloctane) | Anaerobic degradation via fumarate addition pathway in high-temperature petroleum reservoirs. | nih.gov |

| Mixed Microbial Consortia | Crude Oil Isoprenoids (Pristane, Phytane) | >95% degradation after 60 days of in-situ bioremediation in groundwater. Sunlight inhibited biodegradation of pristane and phytane in surface water. | bg.ac.rsutexas.edu |

Table 2: Quantitative Biodegradation Data for Alkanes

| Alkane Type | Study Condition | Degradation Rate / Extent | Time Period | Reference(s) |

| n-Alkanes (C10-C21) | Inoculated with Rhodococcus sp. Q15 at 5°C | Almost complete degradation | 28 days | asm.org |

| Branched Alkanes (in diesel) | Inoculated with Rhodococcus sp. Q15 at 5°C | Lesser degree of degradation compared to n-alkanes | 28 days | asm.org |

| Pristane and Phytane | In-situ groundwater bioremediation | >95% reduction | 60 days | bg.ac.rs |

| Pristane and Phytane | Dark incubation with marine bacteria | Almost complete depletion | Not specified | utexas.edu |

| Pristane and Phytane | Light-exposed incubation with marine bacteria | Little to no degradation | Not specified | utexas.edu |

| iso-C9 Alkanes | Anaerobic methanogenic enrichment culture | Significant methanogenesis observed | 367 days | nih.gov |

V. Advanced Analytical Techniques for Detection and Quantification

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like 2,4,6-trimethyldecane. The chromatographic separation based on boiling point and polarity, combined with mass spectral data providing molecular weight and fragmentation patterns, allows for reliable identification.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a quadrupole time-of-flight mass spectrometer (QTOFMS) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.czucdavis.edu This is particularly advantageous for the analysis of complex hydrocarbon mixtures where numerous isomers may co-elute. gcms.cz In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. copernicus.org This results in a two-dimensional chromatogram with highly resolved peaks. ucdavis.edu

The use of a QTOFMS detector provides high-resolution and accurate mass data, which aids in the confident identification of unknown compounds and the elucidation of their chemical formulas. gcms.cz While specific studies focusing solely on this compound using this technique are not prevalent, the methodology is well-established for the detailed analysis of complex hydrocarbon samples, and its application would undoubtedly provide superior resolution and identification of this compound within such mixtures. gcms.czcopernicus.org

Table 1: Typical GC×GC-QTOFMS Parameters for Complex Hydrocarbon Analysis

| Parameter | Typical Setting | Purpose |

| Primary Column | Non-polar (e.g., DB-5ms) | Separation primarily by boiling point. |

| Secondary Column | Mid-polar to polar (e.g., BPX-50) | Orthogonal separation based on polarity. |

| Modulator | Thermal or cryogenic | Traps and re-injects effluent from the primary to the secondary column. |

| Modulation Period | 2-8 seconds | Determines the frequency of transfer to the second dimension. |

| Mass Spectrometer | QTOF | Provides high-resolution, accurate mass data for confident identification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra. |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices. nih.govnih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. mdpi.com The fiber is then desorbed in the hot injector of a gas chromatograph for analysis. mdpi.com

The efficiency of HS-SPME is dependent on several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix effects. mdpi.com For a non-polar compound like this compound, a non-polar or a mixed-phase fiber would be most effective.

Table 2: Common SPME Fiber Coatings and Their Applicability

| Fiber Coating | Polarity | Target Analytes | Applicability for this compound |

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile, non-polar compounds | High |

| Polyacrylate (PA) | Polar | Polar, semi-volatile compounds | Low |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Wide range of volatile compounds | High |

The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com HS-SPME coupled with GC-MS is a powerful tool for the volatile profiling of samples and has been successfully applied to the analysis of complex mixtures containing various hydrocarbons.

The integration of ion mobility spectrometry (IMS) with GC-MS adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. chromatographyonline.comnih.gov This technique, known as GC-IMS-MS, can resolve isomers that may be difficult to separate by chromatography alone. nih.gov

As ions elute from the GC column and are ionized, they enter the IMS drift tube. Their drift time is measured before they enter the mass spectrometer for mass-to-charge ratio analysis. gas-dortmund.de This provides an additional data point for each analyte, enhancing the confidence in identification and improving the separation of co-eluting compounds. gas-dortmund.de While direct applications to this compound are not widely reported, the potential of GC-IMS-MS for the detailed analysis of complex hydrocarbon mixtures is significant, offering a powerful tool for resolving isomeric alkanes. chromatographyonline.com

Untargeted Metabolomics and Chemometric Approaches for this compound

Untargeted metabolomics aims to comprehensively analyze all detectable small molecules in a biological sample to identify changes related to a specific condition or stimulus. nih.govnih.gov This approach, when applied to the analysis of volatile organic compounds (the "volatilome"), can reveal the presence and relative abundance of compounds like this compound in biological matrices. The large and complex datasets generated by untargeted metabolomics necessitate the use of chemometric methods for data analysis and interpretation. nih.gov

Multivariate data analysis techniques are essential for extracting meaningful information from the complex datasets generated in untargeted metabolomics. nih.gov Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of the data while retaining the most significant variance, allowing for the visualization of sample groupings and the identification of outliers. longdom.org

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method that uses class information to identify the variables (in this case, metabolites like this compound) that are most responsible for the separation between different sample groups (e.g., healthy vs. diseased). metabolon.comnih.gov These methods are powerful tools for pattern recognition and biomarker discovery in complex biological matrices. longdom.org

Table 3: Conceptual Data Structure for Multivariate Analysis

| Sample ID | Group | This compound (Peak Area) | Compound X (Peak Area) | ... | Compound Z (Peak Area) |

| Sample_01 | Control | 15000 | 23450 | ... | 8765 |

| Sample_02 | Control | 16500 | 21890 | ... | 9123 |

| Sample_03 | Treated | 45000 | 19870 | ... | 8543 |

| Sample_04 | Treated | 48750 | 20123 | ... | 8999 |

| ... | ... | ... | ... | ... | ... |

The quantitative analysis of this compound in trace biological samples presents challenges due to its volatility and the complexity of the biological matrix. A robust quantitative method typically involves GC-MS operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

The development of such a method requires several key steps:

Sample Preparation: An efficient extraction method, such as HS-SPME or liquid-liquid extraction, is necessary to isolate this compound from the biological matrix while minimizing interferences.

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is crucial to correct for variations in extraction efficiency and instrument response.

Calibration: A calibration curve is constructed by analyzing standards of known concentrations of this compound.

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

While specific validated methods for the quantification of this compound in trace biological samples are not extensively documented in the literature, the principles of quantitative GC-MS analysis are well-established and can be applied to develop a reliable assay.

Vi. Biological and Ecological Research Significance

Role of 2,4,6-Trimethyldecane in Microbial Metabolic Processes and Interactions

This compound has been identified as a metabolite in various microorganisms, indicating its involvement in their metabolic pathways. nih.govebi.ac.uk Research has detected this compound in specific bacterial and fungal species, highlighting its role in microbial life cycles and interactions within their ecosystems. For instance, it is recognized as a metabolite of the bacterium Bacillus amyloliquefaciens and the fungus Trichoderma longibrachiatum. ebi.ac.uk

In a study focusing on the synergistic effects of Trichoderma-inoculation and mowing on soil, 2,6,10-Trimethyl decane (B31447), a closely related isomer, was identified in the rhizosphere. frontiersin.org The presence of such compounds in the root zone points to their participation in the complex chemical communications between plants and soil microbes. frontiersin.org Rhizosphere chemical compounds, which include microbial metabolites, are crucial for shaping the microbial communities associated with plant roots. frontiersin.org

Table 1: Documented Microbial Sources of this compound

| Microbial Species | Kingdom | Context of Identification | Reference(s) |

|---|---|---|---|

| Bacillus amyloliquefaciens | Bacteria | Identified as a bacterial metabolite. | ebi.ac.uk |

| Trichoderma longibrachiatum | Fungi | Identified as a fungal metabolite. | ebi.ac.uk |

| Escherichia coli | Bacteria | Found in cell lysate. | ebi.ac.uk |

Contribution to Plant-Environment Chemical Signaling and Ecological Dynamics

As a plant metabolite, this compound is involved in the chemical signaling that governs plant interactions with their environment. nih.gov Plant VOCs are a diverse group of secondary metabolites that play critical roles in adaptation to biotic and abiotic stresses. nih.gov

A notable example of its presence in the plant kingdom is its identification in the volatile profile of medicinal ginger (Zingiber barbatum). ebi.ac.uknih.gov A study using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography time-of-flight-mass spectrometry (GC-TOF-MS) detected this compound in the rhizomes of this species. nih.gov Although found in small relative amounts, its presence contributes to the plant's unique chemical signature, which is integral to its flavor, aroma, and bioactive properties. nih.gov

Identification in Mammalian Volatile Organic Compound (VOC) Signatures and Metabolic Studies

This compound is also a recognized mammalian metabolite, found in humans and other primates. nih.govebi.ac.uk Its detection in various biological samples, particularly exhaled breath, has made it a compound of interest in studies seeking to identify non-invasive biomarkers for various physiological and pathological states.

Research using non-human primates, which serve as valuable models for human diseases, has highlighted the potential of related trimethyldecane isomers as biomarkers. nih.gov In a study on baboons, breath VOCs were analyzed to find signatures associated with developmental programming and cardio-metabolic status. While this specific study identified the isomer 2,6,8-trimethyldecane (B1199641) as being elevated in baboons with intrauterine growth restriction (IUGR), it points to the broader significance of trimethyldecanes in reflecting metabolic states. nih.gov The identification of such compounds strengthens the translational value of primate models for discovering novel VOCs linked to metabolic dysfunction. nih.gov

The analysis of VOCs in exhaled breath is a promising non-invasive method for diagnosing and monitoring diseases. ersnet.org this compound has emerged as a component of VOC profiles used to investigate respiratory conditions. nih.gov

One significant study focused on diagnosing wheezing in preschool children, a symptom common to both transient viral infections and asthma. ersnet.org Researchers analyzed exhaled breath from children with recurrent wheezing and healthy controls using gas chromatography–time-of-flight mass spectrometry. ersnet.org They identified a model of 28 VOCs that could correctly classify the children with 83% accuracy. ersnet.org A subsequent analysis highlighted a smaller subset of nine VOCs, including this compound, that could distinguish between asthmatic and non-asthmatic children with a classification accuracy of 94.4%. nih.gov This finding suggests that this compound is part of a specific "breathprint" associated with asthma in young children. nih.gov The compound has also been identified in the breath of patients with Chronic Obstructive Pulmonary Disease (COPD). ebi.ac.uk

Table 2: VOCs Identified for Distinguishing Asthmatic vs. Non-Asthmatic Children

| Compound | Chemical Class |

|---|---|

| 2,4-dimethyl-heptane | Alkane |

| 2,2,4-trimethyl-heptane | Alkane |

| 3,3-dimethyl-octane | Alkane |

| 2,3,5-trimethyl-heptane | Alkane |

| This compound | Alkane |

| 2,6,6-trimethyl-decane | Alkane |

| 2-methyl-1-pentene | Alkene |

| 2,8-dimethyl-undecane | Alkane |

Source: Adapted from research on exhaled breath profiling in preschool children. nih.gov

Research on this compound as an Intermediate or Product in Biogeochemical Cycles

Biogeochemical cycles describe the movement and recycling of inorganic matter between living organisms and the non-living environment. libretexts.org Microorganisms play a central role in these cycles, transforming chemical elements through their metabolic processes. libretexts.org While specific research detailing the complete pathway of this compound in major biogeochemical cycles is limited, its role as a microbial and plant metabolite implies its participation.

The presence of related branched alkanes in environmental samples suggests their involvement in these large-scale processes. For example, studies of sediment biogeochemistry have identified compounds such as 2,6,10-trimethyldodecane (B139076) and 2,3,7-trimethyldecane. core.ac.uk The production of such hydrocarbons by microorganisms and their subsequent deposition and transformation in sediments are components of the broader carbon cycle. libretexts.org

Vii. Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes for Stereospecific 2,4,6-Trimethyldecane

The synthesis of alkanes is a well-established field, with traditional methods including the hydrogenation of alkenes, reduction of alcohols, and Kolbe's synthesis from carboxylic acids. However, the demand for greener and more efficient chemical processes has spurred research into novel and sustainable synthetic routes. A promising strategy involves the use of lignocellulose-derived feedstocks, such as acetone (B3395972) and furfural, to produce branched alkanes for gasoline and jet fuel. acs.orgrsc.orgresearchgate.net These methods often employ dual-bed catalyst systems for self-condensation and subsequent hydrodeoxygenation. rsc.org

Future research is focused on developing stereospecific syntheses of this compound. This involves designing catalysts and reaction conditions that can control the three-dimensional arrangement of the methyl groups along the decane (B31447) backbone. Achieving such control is crucial as different stereoisomers can exhibit distinct physical and chemical properties. The development of highly-branched alkanes from renewable sources is a significant area of interest, aiming to produce high-octane isoalkanes for gasoline without relying on petrochemical technologies. x-mol.com

In-depth Mechanistic Investigations into Biosynthetic Pathways of Branched Alkanes

Alkanes are naturally produced by a wide range of organisms, including plants, insects, and cyanobacteria. unl.pt In many organisms, alkane biosynthesis is a two-step process involving the reduction of a long-chain fatty acid to a fatty aldehyde, followed by the decarbonylation of the aldehyde to form the corresponding alkane. nih.govacs.org In cyanobacteria, this process is catalyzed by an acyl–acyl carrier protein reductase and an aldehyde decarbonylase. unl.pt

While the general pathways for straight-chain alkanes are relatively understood, the biosynthesis of branched-chain alkanes like this compound is less clear. It is hypothesized that branched-chain amino acids serve as precursors, undergoing deamination, decarboxylation, and subsequent reduction to form branched-chain acyl-CoAs, which are then converted to branched-chain alkanes. frontiersin.org However, the specific enzymes and regulatory mechanisms involved in fungi and other organisms remain largely unelucidated. researchgate.net Future research will likely focus on identifying and characterizing the enzymes responsible for branched-alkane synthesis, which could open avenues for the bioengineering of microorganisms to produce specific fuel molecules. researchgate.net

Development of Advanced Analytical Platforms for Real-time Monitoring and Hyphenated Techniques

The detection and analysis of volatile organic compounds (VOCs) like this compound are critical in various fields, from environmental monitoring to medical diagnostics. rsc.orgnih.gov Real-time monitoring of VOCs can be achieved using techniques like proton transfer reaction mass spectrometry (PTR-MS) and semiconductor gas sensors. rsc.orgnih.gov These methods allow for the continuous tracking of total VOC concentrations, which is essential for understanding dynamic chemical processes in the air and indoor environments. rsc.orgnih.gov

For more detailed analysis, hyphenated techniques, which couple a separation method with a detection method, are indispensable. jetir.orgchemijournal.com Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the qualitative and quantitative analysis of volatile compounds. nih.govactascientific.com To enhance separation capabilities for complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers higher resolution and sensitivity. mdpi.comresearchgate.net The development of these advanced analytical platforms, including headspace solid-phase microextraction (HS-SPME) as a sample preparation method, provides a robust toolkit for identifying and quantifying this compound in complex matrices such as biological and environmental samples. mdpi.comresearchgate.netmdpi.com

Table 1: Comparison of Analytical Techniques for VOC Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization using H3O+ ions to detect VOCs. rsc.org | Real-time monitoring, high sensitivity. rsc.org | Atmospheric chemistry, environmental monitoring. rsc.org |

| Semiconductor Gas Sensors | Change in electrical resistance upon adsorption of gas molecules. nih.gov | Continuous monitoring, portable, high sensitivity. nih.govaeroqual.com | Indoor air quality, safety monitoring. nih.govaeroqual.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds by GC followed by detection and identification by MS. nih.govjetir.org | High discriminative capacity, qualitative and quantitative analysis. nih.govresearchgate.net | Pharmaceutical analysis, environmental testing, metabolomics. nih.govresearchgate.net |

| Comprehensive Two-Dimensional GC (GC×GC-TOFMS) | Two columns with different stationary phases for enhanced separation, coupled with a fast TOFMS detector. mdpi.com | High resolution, increased peak capacity, enhanced sensitivity. mdpi.com | Analysis of complex volatile mixtures (e.g., in food, petroleum). mdpi.competro-online.com |

| Headspace Solid-Phase Microextraction (HS-SPME) | Extraction of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber. mdpi.com | Solvent-free, simple, automatable, high preconcentration. mdpi.com | Food and beverage analysis, environmental analysis, forensics. mdpi.commdpi.com |

Computational Chemistry and Molecular Modeling for Predictive Studies of this compound Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. researchgate.netmdpi.com Molecular dynamics (MD) simulations can be used to study the interactions between alkanes and other materials, providing insights into their behavior in various applications, such as lubricants. researchgate.netmdpi.com These simulations can model how branched alkanes arrange themselves on surfaces and can quantify the interaction energies involved. researchgate.netmdpi.com

The interaction energy between alkane molecules is primarily due to van der Waals forces. rsc.org Computational models like the TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) can be used to simulate the properties of alkane mixtures. tandfonline.com These predictive studies are valuable for understanding the hydrophobic effect and the behavior of alkanes in aqueous environments. pnas.org Future research in this area will likely focus on developing more accurate force fields and simulation methods to predict the physical and chemical properties of complex branched alkanes and their mixtures, which is crucial for designing new fuels and lubricants. researchgate.net

Expanding the Role of this compound as a Reference Material in Analytical Standards

This compound serves as a reference material in various analytical applications. aquigenbio.com Reference standards are essential for the development and validation of analytical methods, quality control, and ensuring compliance with regulatory guidelines. aquigenbio.com The availability of high-purity this compound is crucial for its use in these contexts.

Given its presence in various natural and synthetic products, from fungal and plant metabolites to potential components of jet fuel surrogates, the demand for this compound as a reference standard is likely to grow. nih.govacs.org Its use in the identification and quantification of volatile compounds in complex mixtures, such as in food science and metabolomics, highlights its importance. mdpi.commdpi.com As analytical techniques become more sensitive and the need for accurate quantification of branched alkanes increases, the role of this compound as a well-characterized reference standard will become even more critical.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Furfural |

| Acyl-CoA |

| Carbon Dioxide |

| Methane (B114726) |

| Ethane |

| Propane |

| Dodecane |

| Tetradecane |

| Hexadecane |

| Octadecane |

| 2,2,4,6,6-Pentamethylheptane |

| 2,2,4,4,6,8,8-Heptamethylnonane |

| Isocetane |

| Isododecane |

| Butanol |

| 2,5,6-Trimethyldecane (B1670050) |

| 2,3-Dimethylundecane |

| 2,2,4,4-Tetramethyloctane |

| D-limonene |

| 2,5,9-Trimethyldecane |

| o-Cymene |

| 2,4-Dimethyl-2,3-heptadien-5-yne |

| 3-Octene-2-one |

| 2,3-Dihydropyran-6-one |

| 4-Methyl-nonane |

| 4-Methyl-octane |

| 1-Iodo-2-methylundecane |

| 2-Isothiocyanato-butane |

| 2,6,7-Trimethyl-decane |

| 4,6-Dimethyl-dodecane |

| Heptane |

| Hexanal |

| 2-Hexenal |

| Undecane |

| 3-Carne |

| Tridecane |

| Nonadecane |

| Pentadecane |

| 3-Ethyl-5-(2-ethylbutyl)octadecane |

| 1,2-Dipentylcyclopropene |

| Tritetracontane |

| 17-Pentatriacontene |

| 4,6-Dimethylundecane |

| 1,3-Bis(1,1-dimethylethyl) benzene |

| 2,6,8-Trimethyldecane (B1199641) |

| 2-Methyl nonane |

| 2-Methyl tridecane |

| n-Undecane |

| 3-Methyl undecane |

| n-Dodecane |

| n-Tridecane |

| n-Tetradecane |

常见问题

Q. How can the structural identity of 2,4,6-trimethyldecane be confirmed experimentally?

To confirm its identity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) and mass spectrometry (MS) . Compare spectral data with reference libraries such as the NIST Chemistry WebBook or Reaxys (ID: 1733020) . For isomer differentiation, employ gas chromatography-mass spectrometry (GC-MS) with retention indices, as demonstrated in environmental studies (e.g., Table S1, RT = 6.79 min for this compound) .

Q. What are reliable methods to determine the physical properties of this compound?

Use ASTM-standard techniques :

- Boiling point : ASTM D86 distillation method.

- Density : Pycnometry or digital densitometry.

- Solubility : Shake-flask method with HPLC quantification.

Computational tools like EPI Suite or COSMOtherm can predict properties such as logP and vapor pressure .

Advanced Research Questions

Q. How can this compound be detected in complex environmental matrices (e.g., soil or biological samples)?

Adopt multidimensional chromatography coupled with high-resolution mass spectrometry :

- Sample preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for pre-concentration.

- Analytical setup : GC×GC-MS or LC-MS/MS to resolve co-eluting isomers (e.g., distinguishing this compound from 2,6,10-trimethyldecane) .

- Quantification : Internal standard calibration using deuterated analogs.

Q. How to address discrepancies in isomer-specific reactivity during synthetic studies?

Design kinetic and thermodynamic experiments :

Q. What methods are suitable for assessing the environmental persistence of this compound?

Conduct biodegradation assays :

Q. How to resolve conflicting toxicity data for branched alkanes like this compound?

Implement systematic toxicogenomic profiling :

- In vitro assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) with endpoints like oxidative stress (ROS assays) and mitochondrial dysfunction (MTT assay).

- In silico tools : Apply OECD QSAR Toolbox to extrapolate from structurally similar compounds (e.g., trimethylated alkanes with known toxicity profiles) .

Methodological Considerations

Q. How to optimize synthetic routes for this compound with high regioselectivity?

Q. What analytical challenges arise in quantifying trace levels of this compound in biological fluids?

- Matrix effects : Mitigate using matrix-matched calibration standards or post-column infusion .

- Detection limits : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced sensitivity .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported retention indices for this compound across GC-MS studies?

Q. Why do computational predictions of physicochemical properties diverge from experimental values?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。